N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
This compound features a benzothiazole core substituted with a 6-methyl group, linked via a phenyl ring to a carbamoyl-methyl-thiazole moiety. The thiazole ring is further functionalized with a cyclopropanecarboxamide group. The cyclopropane ring introduces structural rigidity, which may enhance metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-13-2-9-18-19(10-13)31-22(26-18)15-5-7-16(8-6-15)24-20(28)11-17-12-30-23(25-17)27-21(29)14-3-4-14/h2,5-10,12,14H,3-4,11H2,1H3,(H,24,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUCIXYEDIFCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that falls within the category of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antifungal properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3S2 |
| Molecular Weight | 437.53 g/mol |
| CAS Number | 290835-35-7 |
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzothiazole derivatives demonstrate effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds with similar structures have been reported to induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms. For example, benzothiazole-based compounds have shown effectiveness against breast cancer cell lines by inhibiting cell proliferation . The specific compound may also exhibit similar mechanisms of action.
Anti-inflammatory Effects
Anti-inflammatory properties are another notable aspect of benzothiazole derivatives. These compounds often modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory mediators . The compound under review may possess these properties, contributing to its overall therapeutic profile.
Case Studies and Research Findings
- Study on Antifungal Activity : A recent study focused on the antifungal activity of benzothiazole derivatives revealed that certain compounds exhibited potent inhibition against Fusarium graminearum, a significant agricultural pathogen. This suggests that this compound could also be explored for agricultural applications .
- Structure-Activity Relationship (SAR) : Systematic SAR studies indicated that modifications in the benzothiazole core significantly affect biological activity. For instance, substituents at specific positions on the benzothiazole ring can enhance or diminish anticancer activity . This insight is crucial for optimizing the compound's efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiazole-Containing Analogs
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide ()
- Structure : Retains the benzothiazole and cyclopropanecarboxamide groups but lacks the thiazole-carbamoylmethyl linker.
- Implications : The absence of the thiazole-carbamoylmethyl moiety may reduce binding affinity to targets requiring extended hydrogen-bonding interactions.
Compound 74 ()
- Structure : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Comparison: Replaces benzothiazole with a benzo[1,3]dioxole group and introduces a pyrrolidinyl-benzoyl substituent.
Thiazole-Acetamide Derivatives
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6, )
- Structure: Shares the thiazole-cyclopropanecarboxamide core but substitutes the benzothiazole-phenyl group with a p-tolylamino-ethyl ketone.
- Implications : The ketone group may confer higher reactivity or susceptibility to metabolic oxidation. The p-tolyl group could modulate solubility and target selectivity .
Compounds 9a–e ()
- Structure : Thiazole-triazole-acetamide derivatives with benzimidazole or substituted phenyl groups.
- However, the absence of a benzothiazole moiety may limit activity against benzothiazole-specific targets .
Cyclopropanecarboxamide Variants
N-{4-[4-(2-Methyl-2-propanyl)phenyl]-1,3-thiazol-2-yl}cyclopentanecarboxamide ()
- Structure : Cyclopentanecarboxamide replaces cyclopropanecarboxamide, and a tert-butylphenyl group substitutes the benzothiazole-phenyl unit.
- Implications: The cyclopentane ring increases steric bulk, which may hinder binding in compact active sites.
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate ()
Comparative Data Table
Key Findings and Implications
- Benzothiazole vs. Benzimidazole : The target compound’s benzothiazole group may offer superior π-π stacking in hydrophobic pockets compared to benzimidazole derivatives .
- Cyclopropane vs. Cyclopentane : The cyclopropane ring minimizes steric hindrance while maintaining rigidity, favoring target engagement over bulkier analogs .
- Linker Flexibility : The carbamoylmethyl linker in the target compound balances flexibility and stability, unlike ketone or ester-containing analogs .
This analysis underscores the importance of heterocyclic core selection and substituent design in optimizing pharmacological profiles. Further studies should explore the target compound’s binding kinetics and in vivo efficacy relative to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
